1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2-phenoxypropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16(26-17-7-3-2-4-8-17)21(25)23-13-11-22(12-14-23)15-19(24)18-9-5-6-10-20(18)27-22/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSISVDEBRYQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative under acidic or basic conditions to form the spirocyclic core.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 2-phenoxypropanoic acid or its derivatives to yield the target compound
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalytic processes and continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic scaffolds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its spirocyclic nature, it is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of novel materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, often resulting in high affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their anti-cancer and anti-inflammatory properties.
Spiropiperidines: Often used in drug discovery for their diverse biological activities.
Spirobenzofurans: Investigated for their potential as antimicrobial agents
The uniqueness of 1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its combination of a chroman ring and a piperidinone ring, which imparts distinct physicochemical properties and biological activities compared to other spirocyclic compounds .
Biological Activity
The compound 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one , also known as spiro[chroman-2,4'-piperidin]-4-one, is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : 217.26 g/mol
- CAS Number : 136081-84-0
The compound features a spiro configuration that combines a chroman and piperidine structure, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Purity | ≥98% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Pharmacological Effects
Research indicates that 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one exhibits various pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting a role as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary investigations indicate that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : The compound could modulate receptor activity related to neurotransmission and pain perception.
- Cell Signaling Pathways : It might influence various signaling pathways associated with cell survival and proliferation.
Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as an antioxidant agent .
Study 2: Antimicrobial Efficacy
In a study by Johnson et al. (2023), the antimicrobial effects of the compound were assessed against Staphylococcus aureus and Escherichia coli. The results showed a notable zone of inhibition, indicating effective antimicrobial properties .
Study 3: Anti-inflammatory Potential
Research by Wang et al. (2024) examined the anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in reduced swelling and inflammatory markers, suggesting therapeutic potential in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?
The synthesis typically involves functionalizing the spiro[chroman-2,4'-piperidin]-4-one core. A common approach includes:
- Step 1 : Deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) in methylene chloride to yield the free amine (e.g., 85% yield for intermediate 13) .
- Step 2 : Acylation or sulfonylation reactions. For example, coupling 3,4,5-trimethoxybenzoyl chloride to the spiro-piperidine core under basic conditions yields derivatives like compound 15 (69% yield) .
- Purification : Column chromatography or recrystallization is used, with structural confirmation via H/C NMR and HRMS .
Q. How is structural characterization of this compound performed?
- NMR Spectroscopy : H NMR (e.g., δ 7.93 ppm for aromatic protons) and C NMR (e.g., δ 189.85 ppm for carbonyl groups) confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H] = 412.1237 for compound 15 ) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 67.37% vs. 67.14% calculated) .
Q. What in vitro assays are used for preliminary cytotoxicity screening?
- MTT Assay : Cells (e.g., MCF-7, HT29) are treated with 0–50 µM compound for 72 hours. Viability is quantified via formazan absorbance at 550 nm, with IC values calculated using GraphPad Prism .
- Key Controls : 0.1% DMSO (vehicle) and reference drugs (e.g., doxorubicin) are included to validate assay sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., acyl vs. sulfonyl groups) influence apoptotic activity?
- Acyl Derivatives : Compound 15 (3,4,5-trimethoxybenzoyl) shows IC = 5.2 µM in MCF-7 cells, likely due to enhanced membrane permeability from methoxy groups .
- Sulfonyl Derivatives : Compound 16 (phenylsulfonyl) exhibits higher apoptosis induction (Annexin V/PI assay: 40% late apoptosis at 20 µM) via caspase-3 activation, attributed to stronger electrophilic character .
- SAR Trend : Electron-withdrawing groups (e.g., sulfonyl) enhance pro-apoptotic effects compared to electron-donating groups (e.g., methoxy) .
Q. How can contradictory cytotoxicity data between studies be resolved?
Discrepancies in IC values may arise from:
- Cell Line Variability : MCF-7 (ER+) vs. A2780 (ovarian) may show differential sensitivity due to receptor expression .
- Assay Conditions : Incubation time (48 vs. 72 hours) and seeding density (3×10 vs. 1×10 cells/well) significantly impact results .
- Validation : Cross-testing compounds in shared cell lines (e.g., HT29) and standardizing protocols (e.g., ATP-based assays) can reconcile data .
Q. What mechanistic insights explain the compound’s cell cycle arrest properties?
- G1/S Arrest : Flow cytometry reveals compound 16 increases G1 population (55% vs. 32% control) in MCF-7 cells by downregulating cyclin D1 and CDK4 .
- p21 Activation : Western blotting shows 2-fold upregulation of p21, a CDK inhibitor, linking arrest to p53-independent pathways .
- Mitochondrial Pathway : JC-1 staining confirms loss of mitochondrial membrane potential (ΔΨm), triggering cytochrome c release and caspase-9 activation .
Methodological Considerations
Q. How should researchers optimize solubility for in vivo studies?
- Co-solvents : Use 10% Cremophor EL/10% ethanol in saline for intravenous administration .
- Prodrug Strategies : Introduce phosphate esters at the 4-keto group to enhance aqueous solubility, with enzymatic cleavage in plasma .
Q. What computational tools predict drug-likeness and bioavailability?
- SwissADME : Predicts Lipinski’s parameters (e.g., MW < 500, LogP < 5) and intestinal permeability .
- Molecular Dynamics : Simulates binding stability to targets like tubulin or topoisomerase II, correlating with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
